Chloro(iodomethyl)dimethylsilane

Description

Significance of Halogenated Organosilanes in Contemporary Chemical Synthesis

Halogenated organosilanes, with the general structure R(n)SiX({4-n}) (where R is an organic group and X is a halogen), are foundational materials in synthetic chemistry. alfa-chemistry.com Their utility stems from their dual nature: they possess both organic functionality and the unique reactivity of a silicon-halogen bond. researchgate.net These compounds are crucial precursors for the production of silicone polymers, materials prized for their thermal stability and durability. alfa-chemistry.com

In the laboratory, their applications are diverse. They serve as versatile protecting groups for a variety of functional groups, including alcohols, amines, and carboxylic acids. thermofishersci.in By carefully selecting the substituents on the silicon atom, the stability and cleavage conditions of these protecting groups can be finely controlled. thermofishersci.in Furthermore, halogenated organosilanes are key players in cross-coupling reactions, where they offer a less toxic and more stable alternative to traditional organometallic reagents. thermofishersci.in They are also used to generate highly reactive intermediates such as silyl (B83357) radicals, which are instrumental in polymerization reactions and the functionalization of silicon surfaces. researchgate.net Their ability to act as intermediates, surface modifiers, and precursors to advanced materials underscores their central role in modern chemistry. hskbrchemical.comchemimpex.com

Distinctive Features of α-Haloalkylsilanes and the Comparative Role of Halogen Identity (Iodine vs. Chlorine)

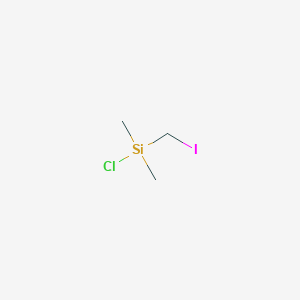

α-Haloalkylsilanes are organosilanes where a halogen atom is attached to the carbon atom adjacent (in the alpha position) to the silicon atom. This specific arrangement gives rise to unique chemical properties. Chloro(iodomethyl)dimethylsilane is a prime example of a bifunctional α-haloalkylsilane, possessing two different types of halogen bonds: a silicon-chlorine (Si-Cl) bond and a carbon-iodine (C-I) bond on the α-carbon.

The reactivity of these two sites is markedly different, a distinction governed by the identity of the halogen and the atom to which it is bonded. The carbon-iodine bond is significantly weaker and more polarized than a carbon-chlorine bond would be in the same position. Iodine is an excellent leaving group, making the iodomethyl group highly susceptible to nucleophilic substitution reactions. ksu.edu.sa In contrast, the silicon-chlorine bond is highly reactive towards nucleophiles, but in a different manner, often leading to cleavage and functionalization at the silicon center. noaa.gov

This dual reactivity allows for selective chemical manipulation. For instance, the C-I bond can participate in reactions like organometallic couplings or substitutions without affecting the Si-Cl bond under specific conditions. Conversely, the Si-Cl bond can be hydrolyzed to form siloxanes or reacted with organometallic reagents, leaving the C-I bond intact. wikipedia.orgorgsyn.org The presence of both a "soft" electrophilic carbon (due to iodine) and a "hard" electrophilic silicon center gives chemists precise control over synthetic pathways.

| Property Comparison | Carbon-Iodine (in R-I) | Silicon-Chlorine (in R₃Si-Cl) | Carbon-Chlorine (in R-Cl) |

| Typical Bond Energy (kJ/mol) | ~240 | ~470 | ~340 |

| Primary Reactivity | Good leaving group in SN2 reactions | Nucleophilic substitution at silicon | Good leaving group, less reactive than C-I |

| Key Feature in this Molecule | Enables functionalization at the methyl group | Enables functionalization at the silicon atom | Serves as a reactivity comparison point |

Note: Bond energies are approximate and vary based on the specific molecular structure.

The reactivity of halogens generally decreases down the group in the periodic table (Chlorine > Bromine > Iodine). savemyexams.comrsc.orgonline-learning-college.com This means that chlorine forms a stronger, less easily broken bond with carbon compared to iodine. In displacement reactions, a more reactive halogen like chlorine can displace a less reactive one like iodine from its salt. savemyexams.comyoutube.comyoutube.com This fundamental difference is harnessed in this compound, where the weaker C-I bond provides a specific site for initial reaction, while the robust Si-Cl bond awaits a different set of reaction conditions for its transformation.

Overview of Current Research Trajectories for this compound and Structurally Related Silanes

Current research leverages the unique bifunctional nature of this compound and its analogs for the synthesis of complex molecules and advanced materials. mdpi.com The distinct reactivity of the C-I and Si-Cl bonds allows for orthogonal synthetic strategies, where one part of the molecule can be modified while the other remains dormant.

One major research trajectory involves using the iodomethyl group as a precursor for organozinc or organolithium reagents. These can then be used in carbon-carbon bond-forming reactions, such as cyclopropanations or additions to carbonyls. Following this, the chlorosilyl moiety can be functionalized. For example, reaction with water or alcohols can lead to the formation of silanols or alkoxysilanes, which are precursors for silicones and other polymeric materials. wikipedia.org

Another area of focus is in surface modification and the creation of self-assembled monolayers. alfa-chemistry.com The chlorosilyl group can anchor the molecule to a hydroxylated surface (like silica (B1680970) or glass), while the iodomethyl group remains available for further chemical transformation. This allows for the construction of bifunctional surfaces with precisely controlled chemical properties. northwestern.edu Research in this area is critical for developing new sensors, chromatographic materials, and biocompatible surfaces.

Furthermore, compounds like this compound are explored as building blocks in medicinal and agrochemical synthesis. chemimpex.comnbinno.com The ability to introduce a functional dimethylsilyl group into a larger molecule can alter its physical and biological properties in beneficial ways. The ongoing development of green synthesis methods and the integration of organosilanes with technologies like 3D printing and flexible electronics signal a promising future for these versatile compounds. hskbrchemical.com

Structure

3D Structure

Properties

IUPAC Name |

chloro-(iodomethyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClISi/c1-6(2,4)3-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWOKUZTARGSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CI)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498427 | |

| Record name | Chloro(iodomethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62141-84-8 | |

| Record name | Chloro(iodomethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloro Iodomethyl Dimethylsilane

Established Synthetic Pathways via Halogen Exchange Reactions

The most common and well-established method for synthesizing chloro(iodomethyl)dimethylsilane involves a halogen exchange reaction, a class of reactions fundamental to organometallic chemistry. wikipedia.org This approach typically starts with a more readily available dihalogenated precursor.

The Finkelstein reaction serves as the classic and most frequently employed method for the synthesis of this compound. manac-inc.co.jp This reaction involves the conversion of chloro(chloromethyl)dimethylsilane (B161097) by nucleophilic substitution with an alkali metal iodide. manac-inc.co.jpvanderbilt.edu Chloro(chloromethyl)dimethylsilane is a versatile organosilicon compound used as an intermediate in the synthesis of silicone polymers and other specialty chemicals. chemimpex.comsigmaaldrich.com

The reaction is typically carried out by treating chloro(chloromethyl)dimethylsilane with sodium iodide (NaI) in a polar aprotic solvent, most commonly acetone (B3395972). manac-inc.co.jpyoutube.com The choice of acetone as a solvent is strategic; sodium chloride (NaCl), which is formed as a byproduct, is insoluble in acetone and precipitates out of the solution. This precipitation shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, driving the reaction towards the formation of the desired iodo-substituted product. youtube.com

Table 1: Finkelstein Reaction for this compound Synthesis

| Reactant | Reagent | Solvent | Key Feature |

|---|---|---|---|

| Chloro(chloromethyl)dimethylsilane | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl drives the reaction. manac-inc.co.jpyoutube.com |

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. manac-inc.co.jpyoutube.com In this process, the iodide ion (I⁻) acts as the nucleophile, attacking the carbon atom of the chloromethyl group. This attack occurs from the side opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.

Several factors influence the efficiency and selectivity of this halogen exchange:

Leaving Group Ability : The success of the reaction relies on the fact that iodide is a better leaving group than chloride in many contexts, but in this SN2 reaction, the key is the relative nucleophilicity and the solubility of the resulting salt. The order of halide reactivity as a leaving group in SN2 reactions is generally I > Br > Cl. vanderbilt.edu

Nucleophilicity : Iodide is an excellent nucleophile, which facilitates the displacement of the chloride.

Solvent : The use of a polar aprotic solvent like acetone or acetonitrile (B52724) is crucial. These solvents solvate the cation (Na⁺) but not the anion (I⁻) as strongly, enhancing the nucleophilicity of the iodide ion. manac-inc.co.jp

Equilibrium : The low solubility of NaCl or KCl in acetone is the primary driving force for the reaction, ensuring high conversion to the iodoalkane. youtube.com

The reaction is highly selective for the substitution of the chlorine on the methyl group over the chlorine attached directly to the silicon atom. The silicon-chlorine bond is less susceptible to nucleophilic attack at the silicon center by iodide under these conditions compared to the carbon-chlorine bond in the chloromethyl group.

Development of Novel Synthetic Routes

While halogen exchange is a reliable method, research continues to explore more direct and potentially more efficient synthetic strategies.

Direct iodomethylation involves introducing the iodomethyl group onto a silane (B1218182) framework in a single step. This is a more atom-economical approach but presents significant challenges. Such a strategy could theoretically involve the reaction of a silane containing a Si-H or Si-Cl bond with an iodomethylating agent. For instance, reacting dimethylchlorosilane with an iodomethylidene species could be a potential, albeit complex, route. The development of such methods is an active area of organosilicon chemistry research. nih.gov

An alternative approach involves the synthesis of a functionalized silane followed by the interconversion of that functional group to the desired iodomethyl group. ub.eduresearchgate.net For example, one could envision a synthetic pathway starting with the synthesis of (hydroxymethyl)dimethylchlorosilane. The hydroxyl group could then be converted into an excellent leaving group, such as a tosylate or mesylate, which is subsequently displaced by an iodide ion.

Table 2: Potential FGI Pathway for this compound

| Starting Material | Step 1 | Intermediate | Step 2 | Final Product |

|---|

This multi-step process allows for the use of a wider range of starting materials and synthetic strategies but is generally less efficient than the direct Finkelstein reaction from chloro(chloromethyl)dimethylsilane. vanderbilt.edu

Optimization of Synthetic Conditions for Enhanced Yield and Purity in Research Applications

For research purposes, achieving high yield and purity of this compound is paramount. Optimization of the established Finkelstein reaction is key.

Reagent Purity : The starting chloro(chloromethyl)dimethylsilane should be of high purity, as impurities can lead to side reactions. Purification of the precursor is often achieved by fractional distillation. guidechem.com

Anhydrous Conditions : The reaction should be carried out under anhydrous (dry) conditions, as water can react with the silyl (B83357) chloride bond and interfere with the desired halogen exchange.

Temperature and Reaction Time : The reaction is typically performed at reflux temperature of the chosen solvent (e.g., acetone) to ensure a reasonable reaction rate. The reaction time is monitored (e.g., by GC analysis) to determine the point of maximum conversion.

Purification : After the reaction is complete, the precipitated sodium chloride is removed by filtration. The solvent is then removed from the filtrate by evaporation. The final product, crude this compound, is typically purified by vacuum distillation to achieve high purity. orgsyn.org

By carefully controlling these parameters, researchers can reliably produce high-purity this compound for use in further synthetic applications.

Influence of Solvents and Reagents on Reaction Outcomes

The success of the synthesis of this compound via the Finkelstein reaction is critically dependent on the choice of solvent and iodide salt. The classic approach utilizes sodium iodide (NaI) as the iodide source and acetone as the solvent. wikipedia.org

Reagents: Sodium iodide is the reagent of choice due to its high solubility in acetone, which is not the case for the resulting sodium chloride (NaCl) byproduct. An excess of the iodide salt is often used to push the reaction equilibrium towards the product side. organic-chemistry.org

Solvents: The selection of the solvent is pivotal. Acetone is highly effective because it readily dissolves the sodium iodide reactant, but not the sodium chloride product. wikipedia.org This differential solubility causes the NaCl to precipitate out of the solution as it is formed. According to Le Châtelier's principle, the removal of a product from the reaction mixture drives the equilibrium towards the formation of more products, leading to a high yield of the desired alkyl iodide. psu.edu While acetone is the classic solvent, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used for Finkelstein reactions, though the solubility characteristics of the salts in these solvents must be considered. wikipedia.org

A highly analogous and scalable Finkelstein reaction has been documented for (Chloromethyl)dimethyl(phenyl)silane, which strongly supports this methodology for the synthesis of this compound. In this reported procedure, (Chloromethyl)dimethyl(phenyl)silane is reacted with sodium iodide in refluxing acetone to produce the corresponding iodomethyl derivative in quantitative yield. chemspider.com The reaction parameters are detailed in the table below.

Table 1: Reaction Parameters for a Finkelstein Reaction on a Related Chloromethylsilane

| Parameter | Value |

|---|---|

| Starting Material | (Chloromethyl)dimethyl(phenyl)silane |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone |

| Stoichiometry (NaI) | 1.75 equivalents |

| Concentration | 1.08 M |

| Temperature | Reflux |

| Reaction Time | 24 hours |

| Yield | 100% |

Data sourced from a procedure for the synthesis of (Iodomethyl)dimethyl(phenyl)silane. chemspider.com

Based on this analogous procedure, similar conditions would be expected to be highly effective for the conversion of Chloro(chloromethyl)dimethylsilane to this compound. The key factors for a successful reaction are the use of an appropriate polar aprotic solvent, an iodide salt that is soluble in that solvent while the corresponding chloride salt is not, and sufficient reaction time and temperature to ensure complete conversion.

Strategies for Large-Scale Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to multi-gram or kilogram quantities requires careful consideration of several factors to maintain efficiency and safety. The Finkelstein reaction of (Chloromethyl)dimethyl(phenyl)silane has been noted to be "quite scaleable and general," suggesting that the synthesis of this compound would be similarly amenable to scale-up. chemspider.com

Key considerations for large-scale synthesis include:

Heat Management: The Finkelstein reaction is typically conducted at elevated temperatures (reflux). chemspider.com On a larger scale, the surface-area-to-volume ratio decreases, making heat transfer less efficient. A suitable heating mantle or oil bath with good temperature control is necessary to maintain a steady reflux without overheating, which could lead to side reactions or solvent loss.

Mass Transfer and Stirring: As the reaction is heterogeneous due to the precipitation of sodium chloride, efficient stirring is crucial to ensure good contact between the dissolved Chloro(chloromethyl)dimethylsilane and the sodium iodide. On a larger scale, mechanical overhead stirrers are superior to magnetic stir bars for ensuring the homogeneity of the slurry.

Work-up and Purification: The work-up for this reaction involves removing the precipitated salt and the solvent. chemspider.com For large-scale laboratory preparations, filtration through a pad of a filter aid like Celite® on a large Buchner funnel is an effective method for removing the solid byproduct. chemspider.com The subsequent removal of the solvent (e.g., acetone) via rotary evaporation needs to be performed on a unit appropriately sized for the volume of solvent used. The final product is typically a liquid that can be purified by distillation if necessary, although the reported analogous reaction yielded a pure product after filtration and solvent removal. chemspider.com

Reagent Addition and Handling: On a large scale, the addition of reagents and solvents should be done in a controlled manner. While the referenced procedure involves adding all components at the beginning, for very large scales, portion-wise addition of the iodide salt might be considered to control any potential exotherms, although the reaction is not noted to be violently exothermic.

By carefully managing these parameters, the laboratory-scale synthesis of this compound can be effectively scaled to produce larger quantities of the compound.

Reactivity and Mechanistic Investigations of Chloro Iodomethyl Dimethylsilane

Nucleophilic Substitution Reactions

The presence of two electrophilic centers in chloro(iodomethyl)dimethylsilane—the α-iodomethyl carbon and the chlorosilyl silicon—governs its behavior in nucleophilic substitution reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Reactivity at the α-Iodomethyl Carbon Center

The primary carbon attached to the iodine atom is an electrophilic center susceptible to attack by a variety of nucleophiles. This reactivity is analogous to that of other primary alkyl iodides. Nucleophilic substitution at this position results in the formation of a new carbon-nucleophile bond, with the displacement of the iodide ion.

In studies on the analogous chloro(chloromethyl)dimethylsilane (B161097), reaction with Group 14 element nucleophiles, such as silyl- and germyllithium reagents, has been shown to proceed at the chloromethyl carbon. acs.org For instance, the reaction with (dimethylphenylsilyl)lithium leads to the substitution of the chlorine atom. acs.org Given that iodide is a better leaving group than chloride, a similar or even enhanced reactivity is expected for this compound.

The reaction of chloro(chloromethyl)dimethylsilane with various nucleophiles often leads to monosubstituted products where the chlorine on the carbon has been displaced. acs.org

Reactivity at the Chlorosilyl Center

The silicon atom in the chlorosilyl group is also an electrophilic center, readily attacked by nucleophiles. This leads to the cleavage of the silicon-chlorine bond and the formation of a new silicon-nucleophile bond. The reactivity of the Si-Cl bond is a cornerstone of organosilicon chemistry.

For example, the reaction of chloro(chloromethyl)dimethylsilane with organolithium or Grignard reagents can lead to substitution at the silicon center. orgsyn.org The reaction of pyrrole (B145914) with a mixture of hexamethyldisilazane (B44280) and chloro(chloromethyl)dimethylsilane results in the formation of 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, a product of substitution at the silicon center. researchgate.net

Dual Reactivity Patterns and Chemoselectivity Control

The bifunctional nature of this compound presents a challenge and an opportunity for controlling chemoselectivity. The choice of nucleophile and reaction conditions can direct the reaction to occur preferentially at either the α-iodomethyl carbon or the chlorosilyl silicon.

Research on chloro(chloromethyl)dimethylsilane has demonstrated that the chemoselectivity is highly dependent on the nucleophile. acs.org While carbon nucleophiles can react at the C-Cl bond, more oxophilic nucleophiles may favor attack at the Si-Cl bond. In the reaction of chloro(chloromethyl)dimethylsilane with Group 14 nucleophiles like (trimethylgermyl)lithium, initial attack occurs at the silicon center. acs.org However, the initially formed product can undergo further reaction, as the newly introduced organometallic group can activate the C-Cl bond towards further substitution, leading to disubstituted products. acs.org

A study by Inoue and Sato on the reaction of chloro(chloromethyl)dimethylsilane with various Group 14 nucleophiles provides quantitative insight into this dual reactivity.

| Entry | Nucleophile (R3M'Li) | Product(s) | Yield (%) | Reference |

| 1 | Me3SiLi | Me3Si-SiMe2-CH2Cl | - | acs.org |

| 2 | PhMe2SiLi | PhMe2Si-SiMe2-CH2Cl | 66 | acs.org |

| 3 | Me3GeLi | Me3Ge-SiMe2-CH2Cl and (Me3Ge)2CH2 | - | acs.org |

| 4 | PhMe2GeLi | PhMe2Ge-SiMe2-CH2Cl and (PhMe2Ge)2CH2 | - | acs.org |

| 5 | Me3SnLi | Me3Sn-SiMe2-CH2Cl | low | acs.org |

This table illustrates the complexity of the reaction pathways, where both monosubstitution at the silicon center and subsequent reactions can occur.

Influence of Transition Metal Catalysis on Nucleophilic Activation

Transition metal catalysis can significantly influence the reactivity and selectivity of nucleophilic substitution reactions involving haloorganosilanes. nih.govmdpi.com Catalysts can activate either the carbon-halogen bond or the silicon-halogen bond, or facilitate cross-coupling reactions.

For instance, zinc salts have been shown to effectively catalyze the nucleophilic substitution of chlorosilanes with Grignard reagents, allowing the formation of a wide range of tetraorganosilanes under mild conditions. organic-chemistry.org This suggests that a zinc-catalyzed reaction of this compound with an organomagnesium reagent could selectively promote substitution at the silyl (B83357) chloride moiety. organic-chemistry.org

Rhodium catalysts have been employed for the cross-coupling of (iodomethyl)trimethylsilane (B1585575) with arylzinc compounds, leading to the formation of functionalized benzylsilanes. organic-chemistry.org This type of catalysis activates the C-I bond, suggesting a pathway for selective functionalization of the iodomethyl group in this compound. organic-chemistry.org Palladium and nickel catalysts are also widely used for cross-coupling reactions involving alkyl halides, which could be applied to selectively activate the C-I bond of this compound for C-C bond formation. mdpi.com

Electrophilic Transformations and Additions

While this compound primarily acts as an electrophile at its carbon and silicon centers, the silyl group can influence the reactivity of the molecule in electrophilic transformations. The carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, a principle that governs the electrophilic substitution of unsaturated silanes. wikipedia.org

Although this compound itself is not an unsaturated silane (B1218182), related silyl-substituted compounds can participate in electrophilic reactions. For example, electrophilic iodination of organic compounds is a common transformation, and the presence of a silyl group can direct the regioselectivity of such reactions. mdpi.com It is conceivable that under certain conditions, the iodomethyl group could be involved in electrophilic processes, or the entire molecule could react with strong electrophiles.

Rearrangement Processes

(Haloalkyl)silanes can undergo various rearrangement reactions, often promoted by Lewis acids or bases. These rearrangements can involve the migration of a group from silicon to the α-carbon or other intramolecular transformations.

Studies on (chloromethyl)organylsilanes have shown that they can undergo rearrangement when treated with Lewis acids or bases. mdpi.com For example, the thermal rearrangement of (chloromethyl)silanes has been reported to occur through an intermolecular process. rsc.org

Iodine itself can promote the rearrangement of certain organosilanes. For instance, tetraallylsilane (B74137) undergoes a mono- or double rearrangement when treated with iodine. mdpi.com This suggests the possibility of iodine-mediated rearrangements involving this compound, potentially leading to the formation of new silicon-carbon bond connectivities. Hypervalent iodine reagents are also known to mediate a variety of oxidative rearrangement reactions. rsc.org

Dyotropic Rearrangements in Halomethylsilane Systems

Dyotropic reactions are pericyclic processes in which two sigma bonds simultaneously and intramolecularly migrate. acs.org In systems analogous to this compound, these rearrangements are a subject of significant investigation. For instance, the gas-phase dyotropic rearrangement of (chloromethyl)dimethylsilane (B1588744) has been studied, indicating that such migrations are indeed feasible within these molecular frameworks. acs.org

Further studies on a chlorotrialkynylsilane revealed a spontaneous, stepwise 1,3-dyotropic rearrangement involving a chlorine-tert-butyl exchange upon reaction with a dialuminium (B1238714) compound. nih.gov High-level quantum-chemical calculations for this transformation favored a stepwise mechanism proceeding through an intermediate cationic silicon species, rather than a concerted process with a five-coordinate silicon atom in the transition state. nih.gov This suggests that rearrangements in related halomethylsilane systems may not be truly concerted pericyclic reactions but can involve charged intermediates. These findings provide a basis for understanding the potential, albeit complex, rearrangement pathways available to this compound.

Other Intramolecular Rearrangements Involving Halogen or Silyl Group Migration

Beyond dyotropic shifts, other intramolecular rearrangements are known to occur in organosilicon compounds. For example, studies on the reactions of imidazole (B134444) and pyrazole (B372694) derivatives with chloro(chloromethyl)dimethylsilane show that the initial N-silylation products can isomerize into silylmethylated products. This involves a migration of the silyl group from one nitrogen atom to another, followed by a rearrangement of the Cl–CH2–Si–N bond system to a more stable Cl–Si–CH2–N system.

However, such rearrangements are highly dependent on the molecular structure. In a contrasting example, the reaction of chloro(chloromethyl)dimethylsilane with pyrrole yields only the direct transsilylation product, 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole. In this case, no subsequent isomerization or rearrangement to a silicon methylation product is observed, highlighting the substrate-specific nature of these intramolecular migrations.

Radical Reactions and Single Electron Transfer (SET) Processes Involving the Iodomethyl Moiety

The iodomethyl group in this compound is particularly susceptible to radical reactions due to the relatively weak carbon-iodine bond. Homolytic cleavage of the C-I bond can be initiated by heat or light to generate a (chlorodimethylsilyl)methyl radical. This reactive intermediate can then participate in various radical chain processes.

Modern methods for radical generation often employ photochemistry. For example, a recently developed sustainable protocol for silanol (B1196071) synthesis involves the photoinduced generation of a chlorine radical (Cl•) from a chlorinated solvent under aerobic conditions. nih.gov This chlorine radical readily abstracts a hydrogen atom from a Si-H bond to create a silyl radical. nih.gov A similar process can be envisaged for this compound, where a radical initiator could abstract the iodine atom to form the corresponding silylmethyl radical, which could then undergo further reactions. Single Electron Transfer (SET) processes can also initiate such reactions, where an electron is transferred to the molecule, leading to the cleavage of the C-I bond and formation of a radical anion.

Comparative Studies of Reactivity Between this compound and its Chloro-Analog

The reactivity of this compound is expected to be significantly different from its chloro-analog, Chloro(chloromethyl)dimethylsilane, primarily due to the differences between the carbon-iodine and carbon-chlorine bonds. While direct comparative experimental studies are not detailed in the available literature, fundamental chemical principles provide a clear basis for comparison. The C-I bond is considerably weaker and longer than the C-Cl bond, and the iodide ion is a much better leaving group than the chloride ion.

Consequently, this compound would be substantially more reactive in nucleophilic substitution reactions. Likewise, in radical reactions, the homolytic cleavage of the C-I bond requires less energy than the C-Cl bond, making the iodo-compound a better precursor for generating the (chlorodimethylsilyl)methyl radical.

The physical and chemical properties of the chloro-analog, Chloro(chloromethyl)dimethylsilane, are well-documented and provide a benchmark for comparison.

Table 1: Properties of Chloro(chloromethyl)dimethylsilane

| Property | Value |

|---|---|

| CAS Number | 1719-57-9 sigmaaldrich.com |

| Molecular Formula | C₃H₈Cl₂Si sigmaaldrich.com |

| Molecular Weight | 143.09 g/mol sigmaaldrich.com |

| Form | Liquid sigmaaldrich.com |

| Boiling Point | 114 °C at 752 mmHg sigmaaldrich.com |

| Density | 1.086 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.437 sigmaaldrich.com |

Elucidation of Reaction Mechanisms through Kinetic and Stereochemical Analysis

The mechanisms of the reactions involving this compound and its analogs can be elucidated through detailed kinetic and stereochemical studies. For instance, kinetic analysis helps to distinguish between different potential pathways, such as concerted versus stepwise mechanisms in rearrangement reactions. As seen in the study of a chlorotrialkynylsilane, quantum-chemical calculations, which predict reaction energetics and transition state structures, concluded that a stepwise 1,3-dyotropic rearrangement was more favorable than a simultaneous migration. nih.gov

Stereochemical analysis is also crucial. The stereochemical outcome of a reaction provides valuable clues about the mechanism. For example, dyotropic reactions are formally classified as pericyclic reactions and are expected to proceed with a high degree of stereospecificity, with the migrating groups often interchanging their positions in a predictable manner.

Mechanistic investigations often rely on a series of control experiments. In a study of photoinduced silanol synthesis, mechanistic possibilities were systematically ruled out through carefully designed experiments, ultimately supporting a pathway involving the generation of a chlorine radical, its reaction with the silane to form a silyl radical, followed by oxidation and nucleophilic attack by water. nih.gov Similar rigorous analysis would be required to definitively establish the mechanisms for the various reactions of this compound.

Applications of Chloro Iodomethyl Dimethylsilane in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Organosilicon Architectures

The distinct reactivity of the silicon-chlorine (Si-Cl) and carbon-iodine (C-I) bonds in chloro(iodomethyl)dimethylsilane is the cornerstone of its utility. The Si-Cl bond is readily susceptible to nucleophilic attack, allowing for the facile introduction of the entire (iodomethyl)dimethylsilyl moiety onto a substrate. Conversely, the C-I bond is an excellent site for nucleophilic substitution or for the formation of organometallic intermediates, offering a secondary point for molecular elaboration.

Introduction of Silylmethyl and Iodomethyl Functionalities into Organic Scaffolds

The strategic application of this compound allows for the controlled incorporation of silylmethyl and iodomethyl groups into various organic frameworks. The Si-Cl bond can be selectively targeted by a range of nucleophiles, such as Grignard reagents or organolithium compounds, to form a stable silicon-carbon bond. orgsyn.org This process attaches the –Si(CH₃)₂(CH₂I) fragment to the nucleophile's parent molecule.

Once incorporated, the iodomethyl group serves as a highly reactive handle for further synthetic modifications. The carbon-iodine bond, being weaker and more polarizable than a carbon-chlorine bond, is an excellent leaving group in Sₙ2 reactions. This allows for the subsequent introduction of a wide array of functionalities by reaction with nucleophiles like amines, azides, cyanides, or thiolates. This two-stage functionalization strategy makes the reagent a powerful tool for constructing complex molecules where a dimethylsilyl group is desired for its steric or electronic properties, while also providing a reactive site for further elaboration.

Synthesis of Acetylenic Silanes and Derived Heterocycles

A significant application of this compound's reactivity is in the synthesis of advanced acetylenic silicon compounds, which are precursors to complex dendrimers and functional materials. While direct examples using the iodo-variant are specific, a closely related analogue, chloro(chloromethyl)dimethylsilane (B161097), demonstrates a powerful synthetic route that is applicable and likely more efficient with the iodo-compound due to the higher reactivity of the resultant iodomethyl group. researchgate.net

The synthesis of tetrakis[(chloromethyl)dimethylsilylethynyl]silane illustrates this potential. researchgate.net The process involves a two-step sequence where the Si-Cl bond of the silylating agent is reacted first.

Reaction Scheme:

Step 1: Chloro(chloromethyl)dimethylsilane reacts with ethynylmagnesium bromide. The Grignard reagent attacks the silicon center, displacing the chloride and forming (chloromethyl)dimethylethynylsilane. researchgate.net

Step 2: The newly formed acetylenic silane (B1218182) is then treated with ethylmagnesium bromide to generate a new Grignard reagent at the terminal alkyne. This reagent is subsequently reacted with tetrachlorosilane (B154696) (SiCl₄) to construct the final tetrameric structure. researchgate.net

This methodology highlights how the Si-Cl bond can be used to anchor the functional silane to a reactive group like an alkyne, leaving the less reactive (in this specific Grignard reaction) chloromethyl or iodomethyl group intact for potential future transformations, such as the synthesis of heterocycles. researchgate.net

Formation of Organogermanium and Other Group 14 Element Compounds

The reactivity of the halomethyl group in chloro(halomethyl)dimethylsilanes makes them excellent precursors for creating bonds with other Group 14 elements, such as germanium (Ge) and tin (Sn). Studies on chloro(chloromethyl)dimethylsilane demonstrate its reaction with various Group 14 nucleophiles. acs.orgacs.org For instance, reaction with (trimethylstannyl)lithium leads to the formation of a new silicon-carbon-tin linkage. acs.org

This reactivity is directly transferable to this compound, where the more labile C-I bond would facilitate even more efficient reactions. Nucleophilic species such as R₃Ge-Li, R₃Sn-Li, or R₃Pb-Li can readily displace the iodide ion to form complex organometallic structures containing Si-C-Ge, Si-C-Sn, or Si-C-Pb bonds.

A pertinent example is the synthesis of tetrakis[(chloromethyl)dimethylsilylethynyl]germane, which is achieved by reacting the Grignard reagent of (chloromethyl)dimethylethynylsilane with germanium tetrachloride (GeCl₄). researchgate.net This demonstrates the construction of intricate architectures containing both silicon and germanium. Further research has shown that anions of tris(trimethylsilyl)germane, [(Me₃Si)₃Ge]⁻, react with chloromethyl-functionalized silanes to yield products with direct Ge-C bonds. researchgate.net

| Precursor | Group 14 Nucleophile/Reagent | Resulting Compound Type | Reference |

| Chloro(chloromethyl)dimethylsilane | (Trimethylstannyl)lithium | Silicon-carbon-tin linked compound | acs.org |

| (Chloromethyl)dimethylethynylsilane (derived from the title compound's chloro-analog) | Germanium Tetrachloride (GeCl₄) | Tetrakis[(chloromethyl)dimethylsilylethynyl]germane | researchgate.net |

| 1-(Chloromethyl)silatrane | Tris(trimethylsilyl)germyl anion | Silatrane with a Ge-C bond | researchgate.net |

Role in Carbene and Carbenoid Chemistry

The iodomethyl functionality is a key feature that allows this compound to be used in carbene and carbenoid chemistry. These highly reactive intermediates are pivotal for constructing strained ring systems and other unique molecular frameworks.

Generation of Silicon-Stabilized Carbenoids for Novel Transformations

The iodomethyl group is an ideal precursor for generating carbenoid species, which are reagents that exhibit carbene-like reactivity. A classic method for generating such species is the reaction of an organo-iodide with a zinc-copper couple, as seen in the Simmons-Smith reaction. wikipedia.orgnih.gov

By analogy, this compound can be treated with activated zinc (e.g., Zn-Cu couple or diethylzinc) to form a silicon-stabilized zinc carbenoid: (chlorodimethylsilyl)methylzinc iodide (Cl(CH₃)₂SiCH₂ZnI). This species is a powerful synthetic tool. The presence of the dimethylsilyl group can influence the stability and reactivity of the carbenoid. Comparative studies have shown that zinc carbenoids derived from chloroiodomethane (B1360106) can be more reactive than those from diiodomethane (B129776) in certain cyclopropanation reactions, suggesting that the choice of halogen is a critical parameter for tuning reactivity. researchgate.netillinois.edu The resulting silicon-stabilized carbenoid can then be used in a variety of transformations where a methylene (B1212753) group (:CH₂) bearing a silyl (B83357) substituent is transferred to a substrate.

Exploration of Cyclopropanation and Related Annulation Reactions via Derived Reagents

The primary application for the silicon-stabilized carbenoids generated from this compound is in cyclopropanation reactions. wikipedia.org When the carbenoid Cl(CH₃)₂SiCH₂ZnI is reacted with an alkene, it transfers the silylated methylene group to the double bond, forming a silyl-substituted cyclopropane (B1198618) ring in a stereospecific manner. nih.govillinois.edu

General Reaction Scheme for Cyclopropanation: Alkene + Cl(CH₃)₂SiCH₂ZnI → (Chlorodimethylsilyl)methyl-substituted cyclopropane + ZnI₂

This reaction is highly valuable because silyl-substituted cyclopropanes are versatile synthetic intermediates themselves. acs.org The silicon group can activate adjacent bonds or be transformed into other functional groups (e.g., a hydroxyl group via Tamao-Fleming oxidation), providing a gateway to a wide range of complex molecules. The ability to generate these valuable building blocks from a stable, bifunctional precursor like this compound underscores its importance in modern synthetic methodology.

| Reagent Class | Substrate | Product Type | Key Feature | References |

| Zinc Carbenoids | Alkenes | Cyclopropanes | Stereospecific methylene transfer | wikipedia.org, nih.gov |

| (Iodomethyl)zinc reagents | Olefins | Cyclopropanes | Directed by proximal oxygen groups | illinois.edu |

| Silyl-substituted carbenes | Alkenes | Silyl-substituted cyclopropanes | Versatile synthetic intermediates | researchgate.net, organic-chemistry.org, acs.org |

Precursor in the Development of Functionalized Materials

Chloro(chloromethyl)dimethylsilane serves as a pivotal precursor in the synthesis of advanced functionalized materials. Its utility stems from the presence of two distinct reactive sites: the silicon-chlorine bond and the carbon-chlorine bond in the chloromethyl group. This dual reactivity allows for a wide range of chemical transformations, making it a versatile building block for creating materials with tailored properties for specific applications in organic synthesis and materials science. ontosight.aichemimpex.com The chlorosilyl group is readily hydrolyzed to form silanols, which can then condense with hydroxyl groups on the surfaces of inorganic materials like glass and metals, or self-condense to form polysiloxane networks. google.com Simultaneously, the chloromethyl group can undergo nucleophilic substitution reactions, enabling the attachment of a wide variety of organic functional groups. chemimpex.comorgsyn.org This unique characteristic makes it an essential intermediate for producing specialty chemicals, polymers, and resins. nbinno.com

Synthesis of Novel Silane Coupling Agents and Surface Modifiers

A primary application of chloro(chloromethyl)dimethylsilane is in the synthesis of novel silane coupling agents. chemimpex.com These agents act as molecular bridges to promote adhesion and compatibility between dissimilar materials, typically organic polymers and inorganic substrates. chemimpex.commdpi.com The silane part of the molecule forms strong covalent bonds (Si-O-M) with the inorganic material, while the organic functionality, introduced via the chloromethyl group, interacts or reacts with the polymer matrix. google.com This enhanced interfacial adhesion is critical for the performance of composite materials, improving their mechanical strength and durability, particularly in the automotive and aerospace industries. chemimpex.com

Research has focused on designing new coupling agents by modifying the chloromethyl group to introduce specific functionalities. google.com For instance, it can be converted to other reactive groups like thiols, amines, or epoxides, which can then participate in various "click" chemistry reactions to attach complex molecules. drexel.edu This allows for the creation of coupling agents with tailored properties, such as improved water resistance or specific catalytic activity. researchgate.net

In addition to creating coupling agents, chloro(chloromethyl)dimethylsilane is employed for the direct surface modification of materials. chemimpex.com By grafting the molecule onto surfaces, their properties can be significantly altered. For example, modifying the surfaces of glass, metals, or polymers can enhance their hydrophobicity, chemical resistance, and other surface-specific characteristics. chemimpex.comresearchgate.net This is particularly valuable in the formulation of high-performance coatings, sealants, and adhesives. ontosight.aichemimpex.com

Table 1: Examples of Silane Coupling Agents and Surface Modifiers

| Silane Type | Precursor/Related Compound | Functionality | Application | Research Finding |

| Organofunctional Silanes | Chloro(chloromethyl)dimethylsilane | Variable organic groups | Adhesion promoter in composites | Forms covalent bonds between inorganic substrates and organic polymers, enhancing mechanical strength. mdpi.com |

| Fluoroalkyl Silanes | Nonafluorohexyltrimethoxysilane | Hydrophobic fluoroalkyl group | Water-resistant coatings | Provides better water resistance compared to traditional silanes like 3-MPS at the silica-resin interface. researchgate.net |

| Silyl Ether Monomers | Bifunctional silyl ether-based cyclic olefins | Backbone degradability | Degradable polymers for biomedical use | Allows for the synthesis of polymers that degrade under mild acidic conditions, with tunable degradation rates. nih.gov |

| Perfluorinated Alkoxysilanes | Perfluorooctyltriethoxysilane | Perfluorinated alkyl chain | Selective adsorption surfaces | Modifies PDMS surfaces to be highly hydrophobic and selective for adsorbing fluorous-tagged peptides. researchgate.net |

Incorporation into Polymer Architectures and Dendrimers for Tailored Properties

The versatility of chloro(chloromethyl)dimethylsilane extends to its use as a monomer or functionalizing agent in the construction of complex polymer architectures and dendrimers. By incorporating this silane into polymer chains, materials with precisely tailored thermal, mechanical, and electrical properties can be developed. mdpi.com

In polymer synthesis, chloro(chloromethyl)dimethylsilane can be used to introduce silicon-containing moieties into the backbone or as pendant groups. This can significantly alter the properties of the resulting polymer, imparting benefits characteristic of silicones, such as low glass transition temperature, high gas permeability, and hydrophobicity. mdpi.com For instance, silane-functionalized polymers are used in applications requiring low surface energy. drexel.edu The ability to control the placement and density of the silane units allows for fine-tuning of the final material's properties.

The synthesis of hyperbranched polymers (HBPs) and dendrimers represents a sophisticated application of silane chemistry. mdpi.commdpi.com Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The unique architecture of dendrimers, with a large number of terminal functional groups, makes them ideal for a variety of applications, including catalysis and drug delivery. pwtchemicals.comscispace.com

Chloro(chloromethyl)dimethylsilane and its derivatives can serve as building blocks in the stepwise synthesis of polysilane dendrimers. mdpi.com The key step in forming these structures is the selective creation of silicon-silicon bonds. mdpi.com These dendritic polysilanes combine the photophysical properties of linear polysilanes with enhanced thermal and chemical stability and good solubility. mdpi.com By carefully selecting the core and branching units, the size, shape, and surface functionality of the dendrimer can be precisely controlled to suit specific applications. nih.gov

Table 2: Polymer Architectures and Tailored Properties via Silane Incorporation

| Polymer Architecture | Role of Silane | Tailored Property | Example Application | Research Finding |

| Hyperbranched Polymers (HBPs) | Core or branching unit | Increased thermal and mechanical stability | Advanced adhesives and coatings | Silanes act as multifunctional building blocks, controlling the branching structure and enhancing properties compared to organic-only HBPs. mdpi.com |

| Polysilane Dendrimers | Monomeric unit for dendron synthesis | Enhanced thermal and chemical resistance, good solubility | Optoelectronic materials | Combines the desirable photophysical properties of linear polysilanes with the robustness of a dendritic structure. mdpi.com |

| Backbone-Degradable Copolymers | Silyl ether-containing comonomer | Tunable degradation rates | Biomedical materials, responsive self-assembly | Silyl ether linkages in the polymer backbone can be cleaved under mild acidic conditions. nih.gov |

| Siloxane Macromers | Termination or coupling agent | Controlled hydrophobicity, low modulus, high permeability | Medical devices, microelectronics | Living Anionic Ring-Opening Polymerization (AROP) allows for precise control over polymer architecture, enabling a balance of silicone and organic properties. mdpi.com |

Spectroscopic Characterization for Research Purposes

Elucidation of Molecular Structure and Conformation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si, 2D NMR)

No specific ¹H, ¹³C, or ²⁹Si NMR spectra, chemical shift assignments, or coupling constants for Chloro(iodomethyl)dimethylsilane could be located in the available resources. While data for the analogous compound, Chloro(chloromethyl)dimethylsilane (B161097), exists, providing insights into the expected signals for the dimethylsilyl group, the crucial chemical shifts and coupling constants for the iodomethyl (-CH₂I) group remain undocumented in the public domain. chemicalbook.comchemicalbook.com Theoretical calculations and two-dimensional NMR studies specifically on this compound also appear to be unpublished. researchgate.netrsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Mechanistic Probes

Detailed experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for this compound are not available. Extensive vibrational analyses, including conformational studies (identifying anti and gauche conformers), have been published for the related compounds Chloro(chloromethyl)dimethylsilane and Bromomethyl dimethyl chlorosilane. researchgate.netresearchgate.net These studies provide a framework for the types of vibrational modes to be expected, such as Si-C stretches, CH₂ deformations, and Si-Cl stretches. However, without experimental spectra, a definitive analysis of functional groups and conformational specifics for the iodo-derivative is not possible.

X-ray Crystallography for Solid-State Structural Proof and Bond Geometry Analysis

There are no published X-ray crystal structures for this compound in the surveyed databases. Therefore, critical experimental data regarding its solid-state conformation, precise bond lengths (e.g., Si-Cl, Si-C, C-I), and bond angles are unavailable. This information is fundamental for providing absolute structural proof and for detailed geometric analysis.

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

A specific mass spectrum and detailed fragmentation analysis for this compound could not be found. Mass spectrometry is crucial for confirming the molecular weight (exact mass: 233.91300 u) and for understanding the molecule's fragmentation pattern under ionization. chemsrc.com This pattern would be characterized by the loss of various fragments, such as methyl groups, the chlorine atom, the iodine atom, or the entire iodomethyl group. The isotopic signatures of chlorine (³⁵Cl/³⁷Cl) and the monoisotopic nature of iodine (¹²⁷I) would provide clear indicators in the spectrum. msu.edumiamioh.edu However, without the actual experimental data, a discussion of the molecular ion and fragmentation pathways remains speculative.

Theoretical and Computational Chemistry Studies

Electronic Structure, Bonding, and Energetics of Chloro(iodomethyl)dimethylsilane

Computational chemistry provides powerful tools to investigate the fundamental properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to determine electronic structure, molecular geometry, and energetic properties.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing effects of the chlorine and iodine atoms and the electropositive nature of the silicon atom. The Si-Cl bond is highly polar, while the C-I bond is weaker and more polarizable than a C-Cl bond. DFT calculations, often using a basis set like 6-311++G**, can be used to compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

The bonding in the molecule can be analyzed through calculated bond lengths, bond angles, and vibrational frequencies. For the related compound, chloro(chloromethyl)dimethylsilane (B161097), the molecular formula is C₃H₈Cl₂Si. arxiv.org For this compound, the molecular formula is C₃H₈ClISi. The geometry would be optimized to find the lowest energy conformation, which is essential for all subsequent calculations.

Energetic properties, such as the heat of formation and bond dissociation energies, can also be predicted. The ionization energy, which is the energy required to remove an electron, has been determined for the analogous chloro(chloromethyl)dimethylsilane to be 10.10 eV (vertical value), providing a benchmark for the expected ionization energy of the iodo-substituted compound. scm.com The presence of the more easily ionizable iodine atom would likely lower this value.

Table 1: Calculated Properties of Halogenated Silanes (Illustrative) Note: This table is illustrative and based on general principles and data from analogous compounds, as specific computational data for this compound is not readily available.

| Property | Chloro(chloromethyl)dimethylsilane (Analog) | Predicted Trend for this compound |

|---|---|---|

| Ionization Energy | 10.10 eV scm.com | Lower |

| Si-Cl Bond Length | ~2.06 Å | Relatively unchanged |

| C-Halogen Bond Length | ~1.79 Å (C-Cl) | Longer (~2.14 Å for C-I) |

| HOMO-LUMO Gap | Higher | Lower |

Computational Modeling of Reaction Mechanisms and Transition States to Predict Pathways and Rates

Computational modeling is indispensable for elucidating reaction mechanisms, especially for identifying fleeting transition states that are difficult to observe experimentally. researchgate.net For this compound, reactions often involve nucleophilic substitution, where either the chlorine atom on the silicon or the iodine atom on the methyl group acts as a leaving group.

The prediction of reaction pathways typically involves mapping the potential energy surface (PES) of the reaction. Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy pathway between reactants and products, revealing the transition state structure. researchgate.net A transition state is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

For a typical SN2 reaction involving nucleophilic attack at the iodomethyl carbon, the reaction would proceed via a pentacoordinate carbon transition state. DFT calculations, potentially using functionals like B3LYP or the kinetics-focused MPW1K, can be employed to optimize the geometries of the reactants, products, and the transition state. elsevierpure.com The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. researchgate.net Machine learning models are also emerging as a powerful tool to accelerate the discovery of transition state structures. researchgate.netresearchgate.net

Given that the C-I bond is significantly weaker than the C-Cl bond, it is expected that SN2 reactions at the methyl group would be considerably faster for this compound compared to chloro(chloromethyl)dimethylsilane, as the iodine is a better leaving group. Computational models can quantify this difference by calculating and comparing the activation barriers for the two reactions.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Theoretical calculations are highly effective in predicting spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

Vibrational frequencies (IR and Raman) can be calculated by performing a frequency analysis on the optimized geometry of the molecule. nih.gov DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), are commonly used for this purpose. nih.gov The calculated frequencies are often systematically scaled to improve agreement with experimental data. For related molecules like chloromethyl dimethyl chlorosilane, detailed vibrational analyses have been performed, assigning specific bands to the anti and gauche conformers. mdpi.com A similar approach for this compound would allow for the assignment of its vibrational modes, including the characteristic C-I stretching and bending vibrations, which would appear at lower frequencies than the corresponding C-Cl vibrations.

NMR chemical shifts (¹³C, ¹H, ²⁹Si) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Theoretical analysis of solvent effects on the NMR spectra of iodo-substituted arenes has shown that while halogen bonding can occur, its effect on the carbon chemical shifts might be minimal due to compensating electronic effects. Comparing predicted spectra with experimental data provides a robust validation of the computed molecular structure and electronic environment.

Analysis of Substituent Effects on Reactivity, Selectivity, and Stability

The presence of both a chloro and an iodomethyl substituent on the dimethylsilyl group introduces interesting electronic and steric effects that govern the molecule's reactivity, selectivity, and stability.

Reactivity: The electron-withdrawing nature of the chlorine atom attached to silicon makes the silicon center more electrophilic and susceptible to nucleophilic attack. The iodomethyl group provides a reactive site for SN2 reactions due to the excellent leaving group ability of the iodide ion. Conceptual DFT descriptors, such as Fukui functions or local softness, can be calculated to predict the most reactive sites within the molecule for electrophilic or nucleophilic attack. nih.gov

Selectivity: In reactions with nucleophiles, this compound presents two primary reaction sites: the silicon atom and the methylene (B1212753) carbon. Computational modeling of the reaction pathways and their activation energies can predict the selectivity of a given nucleophile for one site over the other. Steric hindrance from the dimethyl groups and the nature of the nucleophile will play a significant role in determining this selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov By simulating the motion of atoms over time, MD can explore the potential energy surface and identify stable conformers and the energy barriers between them.

For related halosilyl compounds like bromomethyl dimethyl chlorosilane, studies have shown the existence of two stable conformers: anti (where the C-Br and Si-Cl bonds are anti-periplanar) and gauche. Experimental and ab initio calculations revealed that the anti conformer is the lower energy form. A similar conformational equilibrium is expected for this compound. Due to the larger size of the iodine atom compared to bromine, the steric repulsion in the gauche conformer would likely be greater, potentially leading to a stronger preference for the anti conformer and a higher rotational barrier between the conformers. MD simulations can model this dynamic equilibrium and calculate the relative populations of the conformers at different temperatures.

MD simulations are also used to study intermolecular interactions in the liquid or solid state. For this compound, these interactions would be dominated by dipole-dipole forces and weaker van der Waals interactions. The potential for halogen bonding involving the iodine atom could also be investigated, as these non-covalent interactions can play a significant role in the packing of molecules in the crystalline state.

Emerging Research Directions and Future Outlook

Catalyst Design for Highly Selective and Efficient Transformations Involving the Iodomethyl Group

The development of new catalytic systems that can selectively activate the C-I bond of the iodomethyl group in Chloro(iodomethyl)dimethylsilane is a primary area of emerging research. The ability to precisely control this reactivity opens pathways to a variety of valuable organosilicon compounds.

A significant advancement in this area has been the use of rhodium catalysts for the cross-coupling of related (iodomethyl)trimethylsilane (B1585575) with arylzinc compounds. researchgate.net This suggests a promising avenue for this compound. Future research will likely focus on designing catalysts that are not only highly efficient and selective but also operate under mild conditions, a key principle of modern synthetic chemistry.

Key research objectives in this area include:

Expansion of Catalyst Scope: Investigating a broader range of transition metal catalysts beyond rhodium, such as palladium, nickel, and copper complexes, to find more cost-effective and versatile systems.

Ligand Development: Designing novel ligands that can fine-tune the electronic and steric properties of the metal center, thereby enhancing catalytic activity and selectivity for the C-I bond over the Si-Cl bond.

Mechanistic Studies: Conducting detailed mechanistic investigations to understand the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, which will inform the rational design of improved catalysts.

A hypothetical catalyst screening for the cross-coupling of this compound with an organometallic reagent is presented in Table 1.

Table 1: Hypothetical Catalyst Screening for Selective C-I Bond Functionalization

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) of C-C Coupled Product |

|---|---|---|---|---|

| [Rh(cod)Cl]₂ | dppf | THF | 60 | High |

| Pd(OAc)₂ | SPhos | Toluene | 80 | Moderate |

| NiCl₂(dme) | IPr | Dioxane | 100 | Low |

This table is illustrative and represents a potential research direction for optimizing catalytic cross-coupling reactions involving this compound.

Development of Stereocontrol Strategies in this compound Reactions

Achieving stereocontrol in reactions involving this compound is a challenging yet highly rewarding research direction. The development of stereoselective methods would enable the synthesis of chiral organosilicon compounds, which are valuable in asymmetric synthesis and materials science.

Future research will likely focus on two main strategies:

Chiral Catalysis: Employing chiral transition metal catalysts to induce enantioselectivity in reactions at the iodomethyl group. This could involve the use of chiral ligands that create a chiral environment around the metal center, influencing the approach of the substrate and the subsequent bond formation.

Substrate-Controlled Diastereoselectivity: Utilizing substrates with existing stereocenters to direct the stereochemical outcome of their reaction with this compound.

Recent work on the highly selective N-methylation of pyrazoles using sterically bulky α-halomethylsilanes demonstrates the potential for achieving high levels of regioselectivity, a prerequisite for stereoselectivity. researcher.lifeacs.orgnih.gov The principles from these studies could be extended to develop stereoselective transformations.

Green Chemistry Approaches to the Synthesis and Application of Halogenated Organosilanes

The principles of green chemistry are increasingly influencing the design of synthetic routes and applications for all chemical compounds, including halogenated organosilanes. hskbrchemical.com Future research on this compound will likely prioritize the development of more environmentally benign processes.

Key areas for green chemistry advancements include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic versus Stoichiometric Reagents: Favoring the use of catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. hskbrchemical.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

The development of eco-friendly synthesis methods for organosilanes is a growing area of interest, aiming to minimize the use of hazardous chemicals and reduce environmental impact. hskbrchemical.com

Exploration of this compound in the Synthesis of Bio-Relevant Scaffolds and Chemical Biology Probes

The iodomethyl group of this compound serves as a versatile handle for introducing the dimethylsilyl moiety into complex organic molecules, including those with biological relevance. The development of methods for the selective N-methylation of pyrazoles using α-halomethylsilanes highlights the potential of these reagents in synthesizing heterocyclic compounds that are common motifs in pharmaceuticals. researcher.lifeacs.orgnih.gov

Future research in this area could focus on:

Synthesis of Novel Heterocycles: Utilizing this compound as a key reagent in the construction of novel heterocyclic ring systems with potential biological activity.

Bioisosteric Replacement: Investigating the dimethylsilylmethyl group as a bioisostere for other common functional groups in known bioactive molecules to improve properties such as solubility, metabolic stability, and target affinity.

Chemical Biology Probes: Incorporating the dimethylsilyl moiety into probes for studying biological processes. The unique spectroscopic properties of silicon could be exploited for imaging or sensing applications.

Integration into Supramolecular Chemistry, Nanoscience, and Advanced Materials Engineering

The ability of this compound to act as a precursor for functionalized organosilanes opens up possibilities for its use in creating advanced materials with tailored properties.

Supramolecular Chemistry: The functionalization of this compound could lead to the creation of novel building blocks for supramolecular assembly. For instance, the introduction of recognition motifs could allow for the formation of well-defined, self-assembled structures such as metallacycles or cages. nih.gov

Nanoscience: Organosilanes are widely used for the surface modification of nanoparticles to improve their dispersion, stability, and functionality. nih.govethz.ch this compound, after conversion of the chloro and iodo groups, could be used to functionalize nanoparticles for applications in catalysis, sensing, and drug delivery.

Advanced Materials Engineering: The incorporation of the dimethylsilylmethyl group into polymers can impart unique properties such as increased thermal stability, hydrophobicity, and gas permeability. This compound could serve as a monomer or a grafting agent for the synthesis of novel silsesquioxane-based materials and other organosilicon polymers. researchgate.netiipseries.orgmdpi.comnih.govresearchgate.net

The functionalization of silsesquioxanes is a key area of materials chemistry, and this compound could provide a new route to novel hybrid organic-inorganic materials with applications in coatings, composites, and electronics. researchgate.netiipseries.orgmdpi.comnih.govresearchgate.net

Q & A

Q. How can the purity of Chloro(iodomethyl)dimethylsilane be verified experimentally?

Purity assessment typically involves gas chromatography (GC) coupled with mass spectrometry (MS) or electron-capture detection (ECD). For silane derivatives, silylation reactions followed by GC-ECD analysis are effective for detecting impurities, as demonstrated in analogous chlorosilane studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is also critical to confirm structural integrity, with chemical shifts for Si-bound methyl and iodine groups serving as diagnostic markers .

Q. What safety protocols are essential when handling this compound?

Due to its reactivity and potential corrosivity, researchers must use inert-atmosphere techniques (e.g., Schlenk lines) and personal protective equipment (PPE), including acid-resistant gloves and face shields. Waste must be neutralized with a mild base (e.g., sodium bicarbonate) before disposal, as outlined for structurally similar chlorosilanes . Storage under anhydrous conditions at low temperatures (e.g., 2–8°C) in amber glass vials is recommended to prevent hydrolysis .

Q. What synthetic routes are reported for this compound?

While direct synthesis data are limited, analogous compounds like Chloro(chloromethyl)dimethylsilane are synthesized via Grignard reactions or nucleophilic substitution. For the iodo variant, iodination of Chloro(hydroxymethyl)dimethylsilane using HI or KI in acidic media may be feasible. Reaction monitoring via FT-IR (to track Si-Cl/Si-I bonds) and stoichiometric optimization are critical to minimize byproducts .

Advanced Research Questions

Q. How does steric hindrance from the iodomethyl group influence reactivity in cross-coupling reactions?

The bulky iodomethyl group can alter reaction kinetics and regioselectivity in organosilane-mediated couplings. Comparative studies with Chloro(chloromethyl)dimethylsilane suggest that iodine’s larger atomic radius increases steric effects, potentially slowing transmetalation steps in palladium-catalyzed reactions. Kinetic profiling via in situ NMR or calorimetry is advised to quantify these effects .

Q. What challenges arise in characterizing degradation products of this compound under ambient conditions?

Hydrolysis of the Si-I bond generates HI and silanol intermediates, which can condense into siloxanes. Advanced characterization techniques like high-resolution MS (HRMS) and X-ray photoelectron spectroscopy (XPS) are required to identify trace degradation products. For example, XPS can differentiate Si-O and Si-I bonding states on surfaces .

Q. How can computational modeling aid in predicting the stability of this compound derivatives?

Density functional theory (DFT) calculations can predict bond dissociation energies (BDEs) for Si-I and Si-C bonds, guiding synthetic strategies. For instance, studies on Chloro(dodecyl)dimethylsilane used DFT to optimize alkyl chain conformations and thermal stability, a method applicable to iodomethyl variants .

Methodological and Analytical Questions

Q. What strategies mitigate side reactions during silylation with this compound?

Side reactions (e.g., over-silylation or iodine displacement) are minimized by controlling reaction temperature (<60°C) and using non-polar solvents (hexane or toluene). Catalytic amounts of imidazole or triethylamine can enhance selectivity, as shown in analogous silane derivatization protocols .

Q. How can surface modification studies using this compound be optimized for reproducibility?

Surface pretreatment (e.g., plasma cleaning or acid etching) ensures uniform silane adsorption. Ellipsometry or contact angle measurements quantify monolayer formation, while atomic force microscopy (AFM) detects defects. For iodine-functionalized surfaces, XPS validates covalent bonding .

Data Contradiction and Resolution

Q. Conflicting reports exist on the thermal stability of iodomethylsilanes. How can researchers resolve this?

Discrepancies often arise from impurities or moisture content. Thermogravimetric analysis (TGA) under inert gas (N₂ or Ar) provides reliable decomposition profiles. For example, Chloro(dodecyl)dimethylsilane showed stability up to 150°C in anhydrous conditions, while moisture-contaminated samples degraded at 80°C .

Q. How should researchers address inconsistencies in NMR chemical shifts for iodomethylsilanes?

Solvent polarity and concentration effects can shift ²⁹Si NMR signals. Internal standards (e.g., tetramethylsilane) and deuterated solvents (CDCl₃) improve reproducibility. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate assignments .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.